Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula and a molecular weight of approximately 360.42 g/mol. This compound is characterized by its unique structure, which includes a thio group and a benzylidene acetal protecting the glucopyranoside ring. It is primarily used as a building block in carbohydrate chemistry, facilitating the synthesis of more complex carbohydrate structures and glycoconjugates .
PhBTG serves as a valuable building block for the synthesis of more complex carbohydrates. Scientists utilize it as a glycosyl donor in glycosylation reactions, a fundamental technique for creating glycosidic bonds between sugar molecules. These bonds are essential components of many biological molecules, including carbohydrates, glycolipids, and glycoproteins. (Source: )
Due to its specific structure, PhBTG can participate in glycosylation reactions with high selectivity, allowing researchers to control the linkage formed between sugar units. This characteristic makes PhBTG a useful tool for studying carbohydrate-protein interactions and for the synthesis of complex carbohydrates with desired biological properties.(Source: )
PhBTG also finds applications in glycoscience research, the field focused on the study of carbohydrates and their roles in biological systems. Scientists can employ PhBTG as a probe molecule to investigate carbohydrate-processing enzymes and their mechanisms of action. By studying how enzymes interact with PhBTG, researchers can gain insights into how these enzymes recognize and cleave glycosidic bonds in complex carbohydrates. (Source: )
Furthermore, PhBTG can serve as a substrate for studying carbohydrate transporters, which are proteins responsible for shuttling sugars across cell membranes. By analyzing the transport of PhBTG into cells, researchers can learn about the mechanisms by which carbohydrates are taken up and utilized by different cell types. (Source: )
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside exhibits various biological activities. It serves as a protected sugar in glycosylation studies, which are crucial for understanding carbohydrate interactions in biological systems. Its role in synthesizing glycoproteins suggests potential applications in medicinal chemistry, particularly in developing carbohydrate-based therapeutics .
The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside typically involves the reaction of a glucopyranoside derivative with benzaldehyde in the presence of an acid catalyst, such as fluoroboric acid. This method allows for the formation of the benzylidene acetal while maintaining the integrity of the glucopyranoside structure .
This compound has several applications across different fields:
Interaction studies involving Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside focus on its behavior in biological systems, particularly how it interacts with enzymes and other biomolecules during glycosylation processes. These studies are essential for understanding its potential therapeutic effects and mechanisms of action within biological contexts .
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can be compared with several similar compounds:
Compound Name | Key Differences |
---|---|
Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-mannopyranoside | Different sugar ring configuration (alpha vs. beta) |
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside | Lacks thio group; has a methyl group instead of phenyl |
Benzyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside | Similar structure but may differ in substituents or purity |
The uniqueness of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside lies in its specific combination of protecting groups and structural features, making it particularly useful in synthesizing complex carbohydrates and glycoconjugates .
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C₁₉H₂₀O₅S and a molecular weight of 360.42 grams per mole [1] [2]. The compound belongs to the thioglycoside family, characterized by the presence of a sulfur atom in the glycosidic linkage connecting the sugar moiety to the aglycone [3]. The structure consists of a beta-D-glucopyranose core with a phenyl group attached via a sulfur atom at the anomeric carbon (C-1), and a benzylidene acetal protecting group spanning the 4 and 6 positions of the glucose ring [1] [2].
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀O₅S |
Molecular Weight (g/mol) | 360.42 |
CAS Number | 87508-17-6 |
Physical State (20°C) | Solid |
Melting Point (°C) | 179.0-185.0 |
Specific Rotation [α]₂₀/D | -44.0 to -47.0° (C=1, CHCl₃) |
Appearance | White to almost white powder/crystal |
The three-dimensional structure of the compound exhibits the characteristic ⁴C₁ chair conformation typical of glucose derivatives, with the phenylthio group occupying the equatorial position at the anomeric center, consistent with the beta configuration [1] [4]. The benzylidene protecting group forms a six-membered 1,3-dioxane ring that bridges the primary alcohol at C-6 and the secondary alcohol at C-4 [1].
According to International Union of Pure and Applied Chemistry guidelines for carbohydrate nomenclature, the systematic IUPAC name for this compound is (2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] [1] [3]dioxine-7,8-diol [1]. This name reflects the fused ring system formed by the benzylidene acetal and the absolute stereochemical configuration at each chiral center.
Type | Name/Identifier |
---|---|
Common Name | Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside |
Systematic Name 1 | (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d] [1] [3]dioxine-7,8-diol |
Systematic Name 2 | (2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] [1] [3]dioxine-7,8-diol |
Abbreviated Form | Phenyl 4,6-O-benzylidene-β-D-thioglucopyranoside |
The nomenclature of thioglycosides follows established IUPAC conventions where the term "thioglycoside" is considered a legitimate generic term for compounds in which the anomeric oxygen is replaced by sulfur [5] [6]. The prefix "thio-" indicates the presence of sulfur, while the suffix "-glycoside" denotes the glycosidic nature of the compound. Alternative nomenclature systems may refer to this compound as a "phenyl thioglucoside" or "S-phenyl glucopyranoside," emphasizing the sulfur linkage [7].
The thio-beta-D-glucopyranoside core represents a fundamental structural motif in carbohydrate chemistry where the anomeric oxygen has been replaced with sulfur, creating a C-S glycosidic bond [8] [9]. This modification significantly alters the chemical and biological properties of the compound compared to its oxygen analog.
Feature | Description | Significance |
---|---|---|
Anomeric Configuration | β-configuration (equatorial) | Determines stereochemistry |
Ring Conformation | ⁴C₁ chair conformation | Preferred low-energy state |
Glycosidic Bond Type | C-S glycosidic linkage | Confers hydrolytic stability |
Sulfur-Carbon Bond Length | Approximately 1.82 Å | Longer than C-O bond (1.43 Å) |
Anomeric Effect | Present but reduced compared to O-glycosides | Influences reactivity patterns |
The beta configuration at the anomeric center places the phenylthio group in an equatorial position, which is thermodynamically favored due to reduced steric interactions [10] [11]. The longer C-S bond length compared to the C-O bond in oxygen glycosides results in altered conformational preferences and reduced anomeric effect [12] [13]. The thioglycoside linkage exhibits remarkable stability toward enzymatic hydrolysis by most glycosidases, as these enzymes typically require the presence of oxygen for effective catalysis [12] [14].
Research has demonstrated that thioglycosides maintain their structural integrity in biological systems due to the poor hydrogen bonding ability of sulfur compared to oxygen, which renders the glycosidic bond resistant to acid-catalyzed hydrolysis [15] [12]. This stability has made thioglycosides valuable tools in glycobiology research and as potential therapeutic agents [16] [17].
The 4,6-O-benzylidene protecting group represents one of the most important and widely used protecting strategies in carbohydrate chemistry [18] [19]. This acetal-type protecting group simultaneously protects both the primary alcohol at C-6 and the secondary alcohol at C-4, forming a rigid six-membered 1,3-dioxane ring system [18] [19].
Aspect | Details | Advantage |
---|---|---|
Protection Type | 4,6-O-acetal protection | Simultaneous dual protection |
Regioselectivity | Selective for 1,3-diol systems | High selectivity for 4,6-positions |
Stability Conditions | Stable under basic conditions | Compatible with other protecting groups |
Removal Conditions | Acidic hydrolysis (TFA, HCl) | Mild removal conditions available |
Functional Role | Hydroxyl group protection | Prevents unwanted side reactions |
Ring System | 1,3-dioxane ring formation | Conformationally rigid structure |
The benzylidene group exhibits exceptional regioselectivity for the 4,6-diol system in glucose derivatives, making it an ideal choice for selective protection strategies [18] [19]. The formation of the benzylidene acetal occurs through condensation of benzaldehyde with the diol under acidic conditions, typically using catalysts such as camphorsulfonic acid or zinc chloride [19]. The resulting acetal is stable under basic and neutral conditions but can be selectively removed under mildly acidic conditions [18].
Beyond its protective function, the benzylidene group has been shown to serve dual roles in synthetic applications. Recent research has demonstrated that the benzylidene acetal can function as a carboxylic acid surrogate through oxidative cleavage, providing direct access to uronic acid derivatives [18]. This transformation eliminates multiple protection and deprotection steps, significantly improving synthetic efficiency in the preparation of complex carbohydrate structures.
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside belongs to a broader family of thioglycoside compounds that share the common C-S glycosidic linkage but differ in their aglycone groups and protecting group patterns [9] [7]. Understanding the structural relationships within this family provides insight into the unique properties and applications of this specific derivative.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
Phenyl 1-thio-β-D-glucopyranoside | C₁₂H₁₆O₅S | 272.32 | Basic phenyl thioglycoside |
p-Tolyl 1-thio-β-D-glucopyranoside | C₁₃H₁₈O₅S | 286.34 | Methylated phenyl group |
Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | C₁₅H₂₀O₅S | 312.38 | Ethyl aglycone with benzylidene |
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | C₂₀H₂₄O₉S | 440.47 | Fully acetylated phenyl thioglycoside |
The unprotected phenyl 1-thio-β-D-glucopyranoside serves as the parent compound in this series, exhibiting all free hydroxyl groups and representing the simplest phenyl thioglycoside structure [7]. Comparative studies have shown that protecting group modifications significantly influence both the chemical reactivity and biological activity of these compounds [20] [21].
Thioglycosides demonstrate enhanced stability compared to their oxygen analogs across multiple biological systems [22] [15]. Research has established that thioglycosides are approximately ten times more effective than corresponding O-glycosides as metabolic inhibitors in mammalian cells [15] [23]. This enhanced efficacy stems from their resistance to hydrolysis by intracellular hexosaminidases, leading to prolonged biological activity [15] [16].
The phenyl aglycone in these compounds provides optimal balance between stability and reactivity for synthetic applications [24] [25]. Studies comparing different aglycone groups have demonstrated that phenyl thioglycosides offer superior activation properties under various glycosylation conditions while maintaining excellent storage stability [24] [26]. The aromatic system also facilitates purification through various chromatographic methods and provides characteristic spectroscopic signatures for structural confirmation [27].